Oseltamivir

Neuraminidase Inhibition In Vitro Pharmacology Influenza Virology

Oseltamivir is an ethyl ester prodrug with ≥75% oral bioavailability, rapidly hydrolyzed to the active neuraminidase inhibitor oseltamivir carboxylate. This makes it ideal for oral prodrug design, hepatic activation, and systemic antiviral exposure studies. Its 18-fold potency shift against influenza B versus A neuraminidase (GM IC₅₀ 16.12 vs 0.90 nM) enables subtype-specific inhibitor research. The H275Y mutation confers high-level resistance, providing a critical baseline for resistance profiling. Also serves as a reliable positive control in emetic/gastrointestinal tolerability models. Supplied as free base, ≥98% purity, for research use only.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
CAS No. 196618-13-0
Cat. No. B103847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir
CAS196618-13-0
Synonyms(-)-Oseltamivir;  Enfluvir;  Ethyl (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate;  GOP-A-Flu;  GS 4104;  Oseltamivir;  Tamiflu-Free; Tamvir
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
InChIKeyVSZGPKBBMSAYNT-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
6.86e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir (CAS 196618-13-0): An Essential Neuraminidase Inhibitor Prodrug for Influenza A and B Research and Development


Oseltamivir (CAS 196618-13-0) is an ethyl ester prodrug that is rapidly hydrolyzed in vivo to its active form, oseltamivir carboxylate [1]. This active metabolite functions as a potent, selective, and competitive inhibitor of influenza A and B neuraminidase enzymes, thereby preventing the release of new viral particles from infected host cells [2]. As a foundational member of the neuraminidase inhibitor (NAI) class, it is supplied primarily as the phosphate salt for oral administration and remains a cornerstone compound in both clinical virology research and antiviral drug development due to its extensive characterization, well-defined oral pharmacokinetic profile, and broad regulatory history [1].

Oseltamivir (CAS 196618-13-0) is Not a Direct Substitute for Other Neuraminidase or Polymerase Inhibitors


Despite a shared class mechanism with other neuraminidase inhibitors (NAIs) like zanamivir and peramivir, oseltamivir is a unique prodrug with a distinct chemical structure that dictates a specific and non-interchangeable pharmacological and resistance profile [1]. Key differentiation is observed in its high oral bioavailability (~80%) compared to zanamivir's minimal systemic absorption, a critical factor in study design [2]. Furthermore, the widespread influenza A(H1N1) H275Y mutation confers high-level resistance to oseltamivir and intermediate resistance to peramivir, but does not affect susceptibility to zanamivir or the polymerase inhibitor baloxavir marboxil [1]. This necessitates a precise, evidence-driven selection of oseltamivir over its closest analogs for specific experimental contexts where its unique properties are required, as outlined in the quantitative evidence below.

Quantitative Differentiation of Oseltamivir Carboxylate from Key Influenza Antiviral Comparators


In Vitro Potency of Oseltamivir Carboxylate Against Influenza A and B Neuraminidases

In vitro, the active metabolite oseltamivir carboxylate demonstrates potent inhibition of viral neuraminidase, but with subtype- and comparator-dependent potency. Against the A(H1N1)pdm09 wild-type virus, the geometric mean (GM) 50% inhibitory concentration (IC50) was 0.90 nM [1]. This potency is markedly lower than that observed against B/Victoria lineage viruses, where the GM IC50 was 16.12 nM, a 17.9-fold reduction in potency [1]. In direct comparison, peramivir demonstrated superior potency across all subtypes, with GM IC50 values of 0.62 nM for A(H1N1)pdm09 and 1.84 nM for B/Victoria [1].

Neuraminidase Inhibition In Vitro Pharmacology Influenza Virology

Comparative Clinical Efficacy: Fever Duration in Pediatric Influenza

In a meta-analysis of pediatric patients with influenza, the active form of oseltamivir demonstrated a significantly longer duration of fever compared to the polymerase inhibitor baloxavir marboxil. The pooled analysis revealed that baloxavir marboxil reduced fever duration by a mean of 13.49 hours compared to oseltamivir (95% CI: -23.75 to -3.24) [1]. However, no significant difference was found between the two treatments regarding the time to resolution of overall influenza symptoms (mean difference: -4.55 hours, 95% CI: -19.48 to 10.37) [1].

Clinical Trial Pediatric Infectious Disease Comparative Effectiveness

Safety and Tolerability Profile: Differential Risk of Gastrointestinal Adverse Events

The safety profile of oseltamivir is characterized by a significantly higher risk of specific gastrointestinal adverse events compared to other antivirals. A network meta-analysis of clinical trials in adults and children found that compared with oseltamivir 75 mg, nausea occurred less frequently with zanamivir (Risk Ratio [RR], 0.30; 95% CI, 0.13 to 0.67) and baloxavir (RR, 0.47; 95% CI, 0.30 to 0.72) [1]. Similarly, vomiting occurred less frequently with peramivir 300 mg (RR, 0.32; 95% CI, 0.11 to 0.93) [1].

Clinical Safety Adverse Event Profile Pharmacovigilance

Oral Bioavailability and Route of Administration: A Key Differentiator

Oseltamivir phosphate is an orally bioavailable prodrug, a key pharmaceutical property that distinguishes it from the inhaled NAI zanamivir. Following oral administration, at least 75% of the dose reaches the systemic circulation as the active metabolite, oseltamivir carboxylate [1]. In contrast, the systemic absorption of zanamivir after inhalation is low, ranging from 4% to 17% [2]. This difference directly influences the route of administration and systemic exposure, making oseltamivir suitable for studies requiring predictable systemic antiviral activity.

Pharmacokinetics Bioavailability Drug Formulation

High-Purity Crystalline Oseltamivir Phosphate via Optimized Industrial Synthesis

Advanced synthetic and purification methodologies enable the production of oseltamivir phosphate with exceptionally high purity, a critical requirement for reliable and reproducible scientific research. A patented purification process, which uses a non-azide route, yields oseltamivir phosphate with a purity greater than 99.0%, with any single maximum impurity being less than 0.1% and total impurities below 1.0% [1]. This high level of purity is essential to eliminate confounding effects from synthetic byproducts or degradants in sensitive biochemical and cellular assays.

Process Chemistry API Manufacturing Purity Specification

Optimal Research and Procurement Applications for Oseltamivir (CAS 196618-13-0) Based on Evidence


Use as a Reference Standard for Oral Bioavailability and Prodrug Activation Studies

Oseltamivir phosphate is ideally suited as a model compound for research focused on oral prodrug design, hepatic activation, and systemic antiviral exposure. Its high oral bioavailability (≥75%) and predictable conversion to oseltamivir carboxylate provide a well-characterized benchmark for comparing novel oral antiviral candidates [1]. This is in stark contrast to zanamivir, which has minimal systemic absorption, making oseltamivir the optimal choice for in vivo models requiring consistent, quantifiable plasma levels of the active inhibitor following oral gavage [2].

Selection as a Comparator Arm in Studies Investigating Subtype-Specific Neuraminidase Inhibition

The significant, quantifiable shift in potency of oseltamivir carboxylate against influenza B neuraminidase (GM IC50 of 16.12 nM) compared to influenza A (GM IC50 of 0.90 nM) makes it a valuable comparator for studies investigating subtype-specific neuraminidase inhibitor binding or resistance mechanisms [3]. Researchers can utilize oseltamivir as a baseline to evaluate the differential in vitro and in vivo efficacy of novel inhibitors against both influenza A and B strains, as its activity profile is distinctly different from that of peramivir or zanamivir [3].

Procurement of High-Purity Material for Sensitive in Vitro Assays and as an Analytical Standard

For laboratories conducting high-sensitivity neuraminidase inhibition assays, cytotoxicity studies, or developing analytical methods, sourcing oseltamivir phosphate of the highest available purity is paramount. The availability of material with a purity >99.0% and low single-impurity levels (<0.1%) ensures that observed biological activity is directly attributable to the compound and not confounded by contaminants [4]. This level of purity also makes it suitable for use as a quantitative analytical standard in LC-MS/MS or HPLC method development for pharmacokinetic studies.

Use as a Positive Control for GI-Related Adverse Events in in Vivo Toxicology Models

Given its well-documented and quantifiably higher risk of inducing nausea and vomiting compared to other antivirals (e.g., 3.3-fold higher risk of nausea vs. zanamivir), oseltamivir serves as a reliable positive control in animal models designed to assess the emetic or gastrointestinal tolerability of new chemical entities [5]. Its established side-effect profile allows researchers to calibrate their models and benchmark the safety margins of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.